molecular formula C19H23N3O6 B13820858 1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-

1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-

Cat. No.: B13820858
M. Wt: 389.4 g/mol
InChI Key: WAMNRYFYXFVLRK-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, involves various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes and optimized reaction conditions to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the synthesis of various indole derivatives .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-methylamine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C19H23N3O6

Molecular Weight

389.4 g/mol

IUPAC Name

4-(3-amino-2-hydroxy-4-methylpentoxy)-1H-indole-2-carbonitrile;(E)-but-2-enedioic acid

InChI

InChI=1S/C15H19N3O2.C4H4O4/c1-9(2)15(17)13(19)8-20-14-5-3-4-12-11(14)6-10(7-16)18-12;5-3(6)1-2-4(7)8/h3-6,9,13,15,18-19H,8,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

WAMNRYFYXFVLRK-WLHGVMLRSA-N

Isomeric SMILES

CC(C)C(C(COC1=CC=CC2=C1C=C(N2)C#N)O)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)C(C(COC1=CC=CC2=C1C=C(N2)C#N)O)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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